(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one
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Overview
Description
2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®-, also known as Jatamansinol or Lomatin, is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.2586 g/mol . This compound is characterized by its complex structure, which includes a benzo-dipyran core with hydroxy and dimethyl substitutions.
Preparation Methods
The preparation of 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- involves several synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Industrially, it may be used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2H,8H-Benzo[1,2-b:3,4-b’]dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, ®- stands out due to its unique structural features and diverse applications. Similar compounds include other benzo-dipyran derivatives, which may have different substituents and functional groups. These structural differences can lead to variations in chemical reactivity and biological activity .
Properties
CAS No. |
19380-05-3 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(9R)-9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
UJSHBYQGQRPVNO-LLVKDONJSA-N |
Isomeric SMILES |
CC1([C@@H](CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Canonical SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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